molecular formula C22H24N2O3 B11626752 Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11626752
M. Wt: 364.4 g/mol
InChI Key: CNOOTBHDKNQLNO-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the following structural formula:

C20H23N2O3\text{C}_{20}\text{H}_{23}\text{N}_2\text{O}_3 C20​H23​N2​O3​

This compound belongs to the quinoline family and contains an ethyl ester group, an amino group, and an ethoxyphenyl substituent. It exhibits interesting properties due to its aromatic ring system and functional groups.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves several steps. One common synthetic route includes the reduction of a Schiff base precursor. Here are the key steps:

    Formation of Schiff Base:

Industrial Production:: Industrial-scale production methods may vary, but the reduction of the Schiff base remains a crucial step.

Chemical Reactions Analysis

Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various reactions:

    Reduction: As mentioned earlier, the reduction step in its synthesis is essential.

    Substitution: The ethoxyphenyl group can undergo substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under appropriate conditions.

Common reagents include NaBH₄, acid catalysts, and nucleophiles. Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit pharmacological activity due to its quinoline scaffold.

    Chemical Research: Used as a building block for more complex molecules.

    Industry: Potential use in dyes, pharmaceuticals, or agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

Similar compounds include:

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of substituents and quinoline core.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxyanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C22H24N2O3/c1-5-26-19-10-8-7-9-18(19)24-21-16-12-14(3)11-15(4)20(16)23-13-17(21)22(25)27-6-2/h7-13H,5-6H2,1-4H3,(H,23,24)

InChI Key

CNOOTBHDKNQLNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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